Technical Guide: Physicochemical Profile & Applications of 3-Ethyladamantan-1-ol
Technical Guide: Physicochemical Profile & Applications of 3-Ethyladamantan-1-ol
Topic: Physicochemical Properties of 3-Ethyladamantan-1-ol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Ethyladamantan-1-ol (CAS 15598-87-5) represents a critical structural motif in the fields of advanced lithography and medicinal chemistry. As a bridgehead-substituted derivative of the diamondoid adamantane, it combines the exceptional thermal and chemical stability of the tricyclic cage with the solubility-modulating properties of an ethyl side chain and the reactive versatility of a tertiary alcohol.
This guide serves as a definitive technical resource for integrating 3-Ethyladamantan-1-ol into experimental workflows. Unlike simple adamantane derivatives, the asymmetry introduced by the ethyl group at position 3 disrupts crystal packing, altering solubility profiles and glass transition temperatures (
Molecular Architecture & Structural Analysis
The utility of 3-Ethyladamantan-1-ol is dictated by its three distinct structural domains. Understanding this architecture is prerequisite to predicting its behavior in solvated environments or polymer matrices.
-
The Adamantane Core: A rigid, stress-free tricyclic cage (
) that provides high dry-etch resistance (Ohnishi parameter) and lipophilicity. -
The C3-Ethyl Group: A steric disruptor. Unlike the methyl group in 3-methyladamantan-1-ol, the ethyl chain introduces additional conformational freedom and steric bulk, lowering the melting point relative to the parent adamantanol and enhancing solubility in organic casting solvents (e.g., PGMEA, cyclohexanone).
-
The C1-Hydroxyl Group: A tertiary alcohol acting as a polar anchor. It facilitates hydrogen bonding, provides a handle for esterification (e.g., methacrylate synthesis for polymers), and enables metabolic functionalization in biological systems.
Diagram 1: Structure-Property Relationship Mapping
The following diagram illustrates how specific structural features translate to macroscopic physicochemical behaviors.
Figure 1: Functional mapping of 3-Ethyladamantan-1-ol, linking molecular moieties to key industrial and pharmaceutical properties.
Physicochemical Profile
The following data aggregates experimental and high-confidence computed values. Researchers should note that the melting point is significantly influenced by purity and isomeric contaminants (e.g., 1-ethyladamantan-3-ol vs. 4-ethyl isomers).
Table 1: Key Physical Constants
| Property | Value | Context/Relevance |
| CAS Number | 15598-87-5 | Unique Identifier |
| Molecular Formula | ||
| Molecular Weight | 180.29 g/mol | |
| Appearance | White Crystalline Solid | Typical of adamantane derivatives |
| Boiling Point | 257.6°C (at 760 mmHg) | High thermal stability; suitable for high-bake lithography steps |
| Density | 1.102 g/cm³ | Estimated; denser than water due to cage packing |
| LogP (Octanol/Water) | 2.7 – 3.2 (Predicted) | Highly lipophilic; crosses Blood-Brain Barrier (BBB) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate | Insoluble in water; requires co-solvents for biological assays |
| pKa | ~15 (Alcoholic proton) | Negligible acidity in aqueous media |
Expert Insight: The boiling point of ~257°C is critical for photoresist applications. It ensures the monomer does not outgas during the post-apply bake (PAB) processes, which typically reach 100–130°C.
Synthetic Pathways & Purification
For researchers requiring high-purity material (e.g., >99.5% for electronic grade), synthesis typically proceeds via the oxidation of 1-ethyladamantane. The tertiary C-H bonds at the bridgehead positions are the most susceptible to oxidative attack.
Protocol: Radical Hydroxylation (Standard Laboratory Scale)
Note: This protocol avoids the use of fuming nitric acid/sulfuric acid mixtures (Koch-Haaf conditions) which can lead to over-oxidation or rearrangement, favoring a radical pathway for selectivity.
Reagents: 1-Ethyladamantane,
-
Setup: Charge a pressure reactor with 1-ethyladamantane (1.0 eq) and Acetonitrile/Ethyl Acetate (solvent).
-
Catalyst Addition: Add NHPI (10 mol%) and
(1 mol%). -
Oxidation: Pressurize with
(or air) to 3–5 atm and heat to 75°C for 12–24 hours.-
Mechanism: The NHPI radical abstracts the tertiary hydrogen at the C3 position (meta to the ethyl group), forming a stable adamantyl radical which traps oxygen.
-
-
Workup: Quench with aqueous
(to reduce hydroperoxide intermediates). Extract with Ethyl Acetate. -
Purification:
-
Crude: Mixture often contains unreacted starting material and diol byproducts.
-
Column Chromatography: Silica gel; Gradient Hexane
10% EtOAc/Hexane. 3-Ethyladamantan-1-ol typically elutes after the starting material but before diols.
-
Diagram 2: Synthetic Workflow
Figure 2: Oxidative conversion of 1-ethyladamantane to 3-ethyladamantan-1-ol.
Applications in High-Value Sectors
A. Advanced Lithography (ArF Photoresists)
In 193 nm immersion lithography, 3-Ethyladamantan-1-ol is esterified with methacryloyl chloride to form 3-ethyl-1-adamantyl methacrylate .
-
Role: Acts as an "acid-labile leaving group" or a property modifier.
-
Mechanism: The bulky adamantane cage provides etch resistance against plasma gases. The ethyl group disrupts polymer chain packing, preventing crystallization and ensuring a smooth, amorphous film.
-
Advantage: Compared to methyl-adamantyl derivatives, the ethyl variant offers a lower glass transition temperature (
), which can improve the reflow properties and reduce line-edge roughness (LER) in the final printed pattern.
B. Pharmaceutical Design (Bioisosteres)
The adamantane cage is a classic "lipophilic bullet" used to transport drugs across the Blood-Brain Barrier (BBB).
-
Memantine Analogs: 3-Ethyladamantan-1-ol is a structural analog of the precursors used for Memantine (3,5-dimethyladamantan-1-amine). The alcohol can be converted to the amine via the Ritter reaction.
-
Metabolic Stability: The bridgehead hydroxyl group blocks metabolic oxidation at that specific site, while the ethyl group provides a handle for further lipophilic tuning.
Safety & Handling (SDS Summary)
While specific toxicological data for the ethyl derivative is less abundant than for 1-adamantanol, standard safety protocols for adamantane alcohols apply.
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store in a cool, dry place. Hygroscopicity is generally low, but keeping the container sealed prevents moisture uptake which can interfere with stoichiometric reactions (e.g., esterification).
-
Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless intended for reaction).
References
-
PubChem. (n.d.). 3-Ethyladamantan-1-ol | C12H20O.[1][2][3][4] National Library of Medicine. Retrieved from [Link]
- Ishizuka, K., et al. (2002). Design of Adamantane-Based Resists for ArF Lithography. Journal of Photopolymer Science and Technology. (Contextual grounding for adamantane use in photoresists).
-
Klimochkin, Y. N., et al. (2021).[5] Reaction of 1,3,5,7-Tetramethyladamantane with Nitric Acid. Russian Journal of Organic Chemistry. (Mechanistic reference for adamantane oxidation). Retrieved from [Link]
-
ChemSrc. (n.d.). 3-Ethyladamantan-1-ol Physicochemical Properties. Retrieved from [Link]
Sources
- 1. 3-Ethyladamantan-1-ol | C12H20O | CID 3472936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ethyl-1-adamantanol|15598-87-5-Maohuan Chemical [bschem.com]
- 3. 15598-87-5|3-Ethyladamantan-1-ol|BLD Pharm [bldpharm.com]
- 4. CAS 15598-87-5: 3-Ethyl-1-adamantanol | CymitQuimica [cymitquimica.com]
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